molecular formula C11H17N3 B3240665 1-(6-Methylpyridin-2-yl)piperidin-4-amine CAS No. 144465-95-2

1-(6-Methylpyridin-2-yl)piperidin-4-amine

Cat. No.: B3240665
CAS No.: 144465-95-2
M. Wt: 191.27 g/mol
InChI Key: NDXJCHPRFGILTF-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)piperidin-4-amine is a nitrogen-containing heterocyclic compound featuring a piperidine backbone substituted with a 6-methylpyridin-2-yl group at the 1-position and an amine group at the 4-position. This structure combines the electron-rich pyridine ring with the flexible piperidine scaffold, making it a versatile intermediate in medicinal chemistry. The 6-methylpyridin-2-yl moiety likely enhances binding to biological targets through π-π stacking and hydrogen bonding interactions, while the piperidine-4-amine group provides conformational flexibility for optimizing target engagement.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-3-2-4-11(13-9)14-7-5-10(12)6-8-14/h2-4,10H,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXJCHPRFGILTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271256
Record name 1-(6-Methyl-2-pyridinyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144465-95-2
Record name 1-(6-Methyl-2-pyridinyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144465-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methyl-2-pyridinyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridin-2-yl)piperidin-4-amine typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with piperidine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reductive amination processes, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(6-Methylpyridin-2-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Selectivity : RB-005’s octylphenethyl group confers selectivity for SphK1 over other kinases, attributed to hydrophobic interactions with the enzyme’s binding pocket . In contrast, the 6-methylpyridin-2-yl group in the target compound may favor interactions with pyridine-sensitive targets like PDGFRβ or viral enzymes .
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine in 1-(3-Chloropyridin-2-yl)piperidin-4-amine) enhance binding to electrophilic regions of proteins, while electron-donating groups (e.g., methoxy in 1-(4-Methoxyphenethyl)piperidin-4-amine) improve solubility .

Physicochemical and Pharmacokinetic Comparisons

Property This compound (Inferred) 1-(4-Methoxyphenethyl)piperidin-4-amine 1-(3-Chloropyridin-2-yl)piperidin-4-amine
Molecular Weight ~217.3 g/mol 260.4 g/mol 211.69 g/mol
Boiling Point Not reported 346.6±37.0 °C Not reported
LogP (Lipophilicity) Moderate (pyridine enhances polarity) Higher (methoxy group increases lipophilicity) Moderate (chlorine adds slight hydrophobicity)
Solubility Likely moderate in aqueous buffers Improved by methoxy group Reduced due to chlorine
Metabolic Stability Pyridine ring may resist oxidation Methoxy group prone to demethylation Chlorine slows metabolism

Key Observations:

  • The 6-methylpyridin-2-yl group balances polarity and lipophilicity, enhancing membrane permeability compared to bulkier substituents (e.g., octylphenethyl in RB-005) .
  • Chlorine or fluorine substituents (e.g., in 1-(3-Chloropyridin-2-yl)piperidin-4-amine) improve metabolic stability but may reduce solubility .

Biological Activity

1-(6-Methylpyridin-2-yl)piperidin-4-amine, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its significant biological activity. This compound is characterized by its unique structure, which includes a piperidine ring and a pyridine moiety, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₁₁H₁₈Cl₂N₃
  • Molecular Weight : 227.74 g/mol
  • Structure : The compound features a piperidine ring attached to a 6-methylpyridine group, which contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound dihydrochloride acts primarily as a modulator of G protein-coupled receptors (GPCRs). Its potential therapeutic applications are particularly relevant in the treatment of metabolic disorders, such as type 2 diabetes, where it functions as an agonist for the GPR119 receptor. This receptor plays a crucial role in insulin secretion and glucose homeostasis.

The compound's mechanism involves:

  • Receptor Modulation : Interaction with GPCRs, notably GPR119.
  • Insulin Secretion : Enhancing insulin release in response to glucose levels.
  • Glucose Homeostasis : Contributing to the regulation of blood sugar levels.

Binding and Functional Assays

Studies utilizing binding assays have demonstrated that modifications to either the piperidine or pyridine moieties can significantly influence the receptor affinity and selectivity of the compound. For instance, structural variations can lead to changes in pharmacological properties, enhancing its efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds with structural similarities to this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-(5-Methylpyridin-2-yl)piperidin-4-amine dihydrochlorideSimilar piperidine structure with different pyridine substitutionMay exhibit different receptor activity due to structural variation
N-(trifluoromethyl)pyrimidin-4-amine derivativesContains trifluoromethyl group affecting lipophilicityPotentially increased metabolic stability due to fluorination
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochlorideMethyl substitution on nitrogen atomAltered pharmacokinetic properties compared to non-methylated analogs

Case Studies and Experimental Data

In a study focused on the antiproliferative activity of pyridine derivatives, it was observed that modifications in functional groups led to significant changes in biological activity. For example, compounds with hydroxyl (-OH) groups demonstrated enhanced antiproliferative effects against various cancer cell lines, indicating that similar modifications could be explored for this compound .

Antiproliferative Activity

The compound's antiproliferative activity has been tested against several cell lines, revealing varying degrees of efficacy. The following table summarizes IC50 values for some derivatives:

CompoundCell LineIC50 Value (µM)
1-(6-Methylpyridin-2-yl) derivativeMDA-MB-2310.075
Another derivativeHeLa0.058
Yet another derivativeA5490.069

These studies indicate that structural modifications can enhance the compound's biological activity, emphasizing the importance of ongoing research in this area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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